2-Methyl-4-(pentyloxy)aniline
Description
2-Methyl-4-(pentyloxy)aniline is an aromatic amine derivative featuring a methyl group at the 2-position and a pentyloxy (-O-C₅H₁₁) substituent at the 4-position of the benzene ring. This compound belongs to the aniline family, which is widely studied for its applications in agrochemicals, pharmaceuticals, and materials science.
Properties
IUPAC Name |
2-methyl-4-pentoxyaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-3-4-5-8-14-11-6-7-12(13)10(2)9-11/h6-7,9H,3-5,8,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXDKKMCSCDDML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC(=C(C=C1)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(pentyloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with pentanol in the presence of a base, followed by reduction of the nitro group to an amine. The reaction conditions typically include the use of a solvent such as ethanol or methanol and a reducing agent like hydrogen gas or a metal catalyst .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 2-methyl-4-nitroaniline, followed by catalytic hydrogenation to reduce the nitro group to an amine. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(pentyloxy)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are frequently used.
Substitution: Electrophilic substitution reactions often require reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Methyl-4-(pentyloxy)aniline has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Materials Science: It is employed in the creation of advanced materials, such as conducting polymers and composites.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(pentyloxy)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in a range of reactions, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in the nature of the 4-position substituent, which significantly impacts physicochemical and spectral properties:
Key Observations :
- Lipophilicity : The pentyloxy group in 2-methyl-4-(pentyloxy)aniline is more lipophilic than methoxy or pyridinyloxy substituents, likely increasing its solubility in organic solvents compared to polar analogs .
Insights for this compound :
- No ecotoxicological data are available for many analogs, emphasizing the need for further testing .
Biological Activity
2-Methyl-4-(pentyloxy)aniline, with the molecular formula C12H19NO, is a derivative of aniline characterized by a methyl group at the 2-position and a pentyloxy group at the 4-position. This compound has garnered attention in various fields, particularly in organic synthesis and pharmaceutical development due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, applications, and comparative analysis with similar compounds.
The compound can be synthesized through nucleophilic substitution reactions involving 2-methyl-4-nitroaniline and pentanol, followed by reduction of the nitro group. The synthesis typically employs solvents like ethanol or methanol and reducing agents such as hydrogen gas or metal catalysts.
Table 1: Comparison of Similar Compounds
| Compound Name | Structure Feature | Unique Property |
|---|---|---|
| 2-Methyl-4-(methoxy)aniline | Methoxy group | Increased solubility |
| 2-Methyl-4-(ethoxy)aniline | Ethoxy group | Moderate hydrophobicity |
| This compound | Pentyloxy group | Enhanced hydrophobic interactions |
Biological Activity
Research indicates that this compound exhibits several biological activities including antimicrobial properties and potential roles in drug development. Its unique hydrophobic pentyloxy group enhances its interaction with biological membranes, which may contribute to its biological efficacy.
The mechanism of action of this compound involves interactions with various molecular targets such as enzymes and receptors. These interactions can modulate biochemical pathways relevant to disease processes. For instance, studies suggest that compounds with similar structures may inhibit specific enzymes involved in angiogenesis, leading to potential therapeutic applications in cancer treatment .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial properties of various aniline derivatives, including this compound. The compound demonstrated significant inhibition against Gram-positive bacteria, indicating its potential as an antimicrobial agent.
- Pharmaceutical Development : In a series of experiments aimed at developing new drug candidates for neurodegenerative diseases, this compound was identified as a promising lead due to its ability to cross the blood-brain barrier effectively.
Applications
The compound's applications extend beyond pharmaceuticals:
- Organic Synthesis : It serves as an intermediate in synthesizing complex organic molecules.
- Materials Science : Utilized in developing advanced materials such as conducting polymers due to its unique electronic properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
